N-(2-Hydroxypropyl)morpholine

Descripción

Morpholine (B109124) as a Foundational Heterocyclic Scaffold in Organic Synthesis

The morpholine ring is a prevalent structural motif in a vast number of biologically active compounds and approved pharmaceuticals. sci-hub.seacs.org Its presence can enhance the pharmacokinetic properties of a molecule, such as increasing water solubility and metabolic stability, without directly contributing to its primary biological activity. acs.org The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates. sci-hub.se

From a synthetic standpoint, morpholine is a readily available and versatile building block. sci-hub.se The secondary amine provides a convenient handle for the introduction of various substituents, allowing for the creation of diverse molecular libraries for screening purposes. researchgate.net The synthesis of morpholine derivatives can be achieved through various methods, including direct N-alkylation or more complex multi-component reactions that build the ring system from scratch. acs.orgresearchgate.net

Overview of N-Substituted Morpholine Derivatives in Academic Investigation

The substitution at the nitrogen atom of the morpholine ring (N-substitution) has been a major focus of academic and industrial research. researchgate.net By modifying the N-substituent, chemists can fine-tune the properties of the resulting molecule, influencing its biological activity, physical characteristics, and potential applications. e3s-conferences.org

N-substituted morpholine derivatives are investigated for a wide array of purposes. In medicinal chemistry, they are integral to the development of new therapeutic agents. researchgate.net In materials science, they find use as corrosion inhibitors, catalysts, and components of ionic liquids. chemimpex.comresearchgate.net The ability to introduce a wide variety of functional groups at the nitrogen position makes the N-substituted morpholine scaffold a powerful tool for the systematic exploration of structure-activity relationships (SAR). e3s-conferences.org

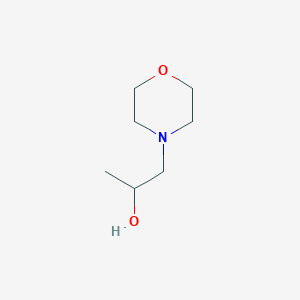

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQOLYGKLGQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883797 | |

| Record name | 4-Morpholineethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-66-2 | |

| Record name | N-(2-Hydroxypropyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2109-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxypropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Hydroxypropyl Morpholine and Its Derivatives

Direct Synthesis Routes via Nucleophilic Addition Reactions

The most straightforward method for the synthesis of N-(2-Hydroxypropyl)morpholine involves the nucleophilic addition of morpholine (B109124) to propylene (B89431) oxide.

Reaction of Morpholine with Propylene Oxide

A common and efficient method for preparing this compound is the direct reaction between morpholine and propylene oxide. prepchem.com This reaction is typically carried out by mixing equimolar amounts of the two reactants. prepchem.com The process can be conducted at room temperature over several days to ensure the completion of the reaction. prepchem.com

In a representative procedure, 10 moles of morpholine are combined with 10 moles of propylene oxide in a flask and left to stand for seven days at ambient temperature. prepchem.com This approach leads to the formation of this compound as the primary product. Gas chromatographic analysis of the product indicates the formation of a single compound, suggesting that the reaction is highly regioselective with no significant formation of the isomeric product. prepchem.com The identity of the product is further confirmed by elemental analysis. prepchem.com

| Reactants | Molar Ratio | Conditions | Reaction Time | Product |

| Morpholine | 1 | Room Temperature | 7 days | This compound |

| Propylene Oxide | 1 | Room Temperature | 7 days | This compound |

Enantioselective Synthesis Strategies for Chiral Morpholine Derivatives

The synthesis of chiral morpholine derivatives, which are important in medicinal chemistry, often requires enantioselective strategies to control the stereochemistry of the final product. acs.orgresearchgate.net

Stereoselective Ring-Opening Reactions with Aziridines and Azetidines

A highly regio- and stereoselective method for synthesizing enantiomerically enriched morpholines involves the SN2-type ring-opening of activated aziridines and azetidines with halogenated alcohols. acs.orgresearchgate.net This reaction is typically facilitated by a Lewis acid, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate. acs.orgresearchgate.net

This strategy has been successfully applied to produce a variety of substituted nonracemic morpholines and their homologues in high yields and with excellent enantioselectivity. acs.orgresearchgate.net For instance, the reaction of N-tosyl aziridines with haloalcohols in the presence of a Lewis acid catalyst like copper(II) triflate (Cu(OTf)₂) can proceed with high regio- and stereoselectivity. researchgate.net More recent developments have focused on metal-free conditions, using reagents like ammonium (B1175870) persulfate to initiate the ring-opening of aziridines via a radical cation intermediate. beilstein-journals.org

The use of chiral aziridines as starting materials allows for the synthesis of optically pure morpholine derivatives. beilstein-journals.org For example, starting with optically pure (S)-2-phenyl-1-tosylaziridine, the corresponding (R)-morpholine derivative can be obtained with good yield and enantiomeric excess. beilstein-journals.org This method's versatility extends to the synthesis of seven- and eight-membered homologues of morpholine by using different haloalcohols. beilstein-journals.org

| Reactants | Catalyst/Reagent | Key Steps | Product |

| Activated Aziridines/Azetidines, Haloalcohols | Lewis Acid (e.g., Cu(OTf)₂) or Metal-Free (e.g., (NH₄)₂S₂O₈) | 1. SN2 Ring-Opening2. Base-mediated intramolecular cyclization | Chiral Morpholine Derivatives |

Preparative Scale Synthesis and Purification Techniques

For larger-scale production of this compound, the direct reaction of morpholine and propylene oxide remains a viable method. prepchem.com Following the reaction, the crude product is purified to remove any unreacted starting materials and byproducts.

A standard purification technique for this compound is vacuum distillation. prepchem.com After the initial reaction period, the resulting solution is distilled under reduced pressure. prepchem.com This process effectively separates the desired product, which is obtained as a colorless oil. prepchem.com The purity of the distilled product can be confirmed by gas chromatography. prepchem.com

| Synthesis Scale | Purification Method | Product Form | Boiling Point (at 0.25 mm of Hg) | Yield |

| Preparative (molar scale) | Vacuum Distillation | Colorless Oil | 63°-65° C | 96.1% |

Synthesis of N-(2-Hydroxypropyl)methacrylamide Monomer

N-(2-Hydroxypropyl)methacrylamide (HPMA) is a crucial monomer for the synthesis of biocompatible polymers used in various biomedical applications. mdpi.comrsc.org The synthesis of HPMA typically involves the reaction of methacryloyl chloride with 1-amino-2-propanol. mdpi.comrsc.org

The reaction is generally carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, often in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. mdpi.comrsc.org The reaction is often performed at a low temperature (e.g., 0 °C) to control the reactivity of the acid chloride. rsc.org

After the reaction, the precipitated salt (e.g., 2-hydroxypropylammonium chloride or sodium chloride) is removed by filtration. rsc.org The HPMA monomer is then isolated from the filtrate, which may involve precipitation and subsequent recrystallization from a suitable solvent mixture like methanol-ether or acetone (B3395972) to obtain a pure crystalline product. rsc.org

| Reactants | Solvent | Base | Key Purification Steps |

| Methacryloyl Chloride, 1-Amino-2-propanol | Acetonitrile or Dichloromethane | NaOH or Triethylamine | 1. Filtration of by-product salt2. Precipitation3. Recrystallization |

Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms Involving the Hydroxypropyl Moiety

The hydroxypropyl group is a primary site for several chemical transformations. The secondary alcohol functionality can undergo both oxidation and reduction, and is also susceptible to elimination reactions.

Oxidation: The secondary alcohol of the hydroxypropyl moiety can be oxidized to form the corresponding ketone, N-(2-oxopropyl)morpholine. This transformation can be achieved using various oxidizing agents. Further oxidation under more vigorous conditions could potentially lead to cleavage of the carbon-carbon bond or oxidation of the morpholine (B109124) ring itself. In related structures, oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide have been used to convert similar hydroxypropyl groups into ketones or carboxylic acids.

Reduction: While the hydroxyl group is already in a reduced state, the term can refer to the conversion of the entire moiety. More relevant is the reactivity of derivatives; for instance, if the hydroxyl group is first oxidized to a ketone, it can then be reduced back to a secondary alcohol using reducing agents like lithium aluminum hydride.

Elimination (Dehydration): The hydroxyl group, along with a proton from an adjacent carbon atom, can be eliminated as a molecule of water. This dehydration reaction typically occurs under acidic conditions and/or at elevated temperatures, leading to the formation of an unsaturated derivative, N-allyl-morpholine or its isomer. In studies of similar 2-hydroxy substituted morpholines, the loss of water to form styrene-type products has been observed. nih.gov

Radical Reactions: The C-H bonds on the hydroxypropyl group can be susceptible to attack by radicals. For instance, in reactions involving ozone or hydroxyl radicals, hydrogen abstraction can lead to the formation of carbon-centered radicals. researchgate.net These radicals can then react with molecular oxygen to form peroxyl radicals, which are key intermediates in various degradation and transformation pathways. researchgate.net

| Reaction Type | Reagent/Condition | Product Type | Supporting Evidence |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Ketone or Carboxylic Acid | Observed in similar hydroxypropyl-containing molecules. |

| Elimination (Dehydration) | Acidic conditions, heat | Unsaturated morpholine derivative (alkene) | Analogous to water abstraction in other 2-hydroxy-1,4-oxazine derivatives. nih.gov |

| Radical Abstraction | Ozone, OH radicals | Carbon-centered radicals, peroxyl radicals | Mechanistic studies on morpholine ozonation show radical pathways. researchgate.net |

Role as a Reagent in Organic Synthesis with Modulated pH Conditions

The tertiary amine within the morpholine ring of N-(2-Hydroxypropyl)morpholine has a basic character, making the compound's properties sensitive to pH. This reactivity allows it to be used as a reagent whose activity can be controlled by adjusting the acidity of the reaction medium. chemimpex.com

A prominent example of this pH-responsiveness is seen in polymer chemistry. When a morpholine moiety is attached as an end-group to a polymer chain, its protonation state can be controlled by pH. whiterose.ac.uk In a neutral to slightly basic environment (e.g., pH 7.0-7.5), the morpholine nitrogen is unprotonated and relatively hydrophobic. whiterose.ac.uk Upon acidification of the medium (e.g., to pH 3), the nitrogen atom becomes protonated, forming a cationic morpholinium ion. whiterose.ac.uk This change significantly increases the hydrophilic character of that part of the molecule. whiterose.ac.uk This pH-triggered switch has been harnessed to induce large-scale morphological transitions in self-assembled polymer systems, such as causing hydrogels formed from polymer worms to transition into a spherical morphology and leading to in-situ degelation. whiterose.ac.uk This demonstrates the compound's role as a functional component whose chemical behavior can be precisely modulated by pH.

Intramolecular Cyclization Pathways Leading to Morpholine Derivatives

The structure of this compound, containing both a nucleophilic hydroxyl group and an amine, is a precursor for potential intramolecular cyclization reactions, particularly after modification. Intramolecular cyclization is a key strategy in the synthesis of complex heterocyclic systems and in the design of prodrugs that release an active substance upon cyclization. nih.govnih.gov

The general principle involves the nucleophilic attack of the hydroxyl group or the nitrogen atom onto an electrophilic center within the same molecule. For example, if the terminal methyl group of the hydroxypropyl side chain were functionalized into a leaving group, the morpholine nitrogen could potentially act as a nucleophile to displace it, forming a bicyclic piperazinium derivative.

Catalytic Aspects in Derivative Formation

While this compound is a crucial building block for synthesizing more complex molecules, its direct role as a catalyst is not extensively documented in the reviewed literature. Instead, it frequently serves as a substrate in reactions that are facilitated by external catalysts.

The synthesis of substituted morpholines often employs advanced catalytic systems. These include:

Palladium(0)-catalyzed reactions , such as the Tsuji-Trost reaction, to build the morpholine skeleton. organic-chemistry.org

Iron(III)-catalyzed heterocyclization as a subsequent step to form the ring. organic-chemistry.org

Photocatalytic couplings using organic photocatalysts to construct the morpholine ring system under mild conditions. organic-chemistry.org

Although direct catalytic action by this compound is not a primary feature, its inherent basicity from the tertiary amine means it could potentially function as a base catalyst or as a ligand in certain organometallic catalytic cycles. The lone pair of electrons on the nitrogen atom can coordinate to metal centers, influencing the reactivity and selectivity of a catalytic process.

Derivatization Reactions for Analytical Applications

For analytical purposes, such as quantification in complex matrices like fruit juices or pharmaceuticals, morpholine and its derivatives are often chemically modified to enhance their detectability. researchgate.net This process, known as derivatization, aims to create a new compound with properties better suited for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reactive sites on this compound—the morpholine nitrogen and the hydroxyl group—are prime targets for such reactions.

Based on established methods for the parent compound, morpholine, several derivatization strategies are plausible:

Nitrosation: The secondary amine function within the morpholine ring can react with a nitrosating agent, like sodium nitrite (B80452) under acidic conditions, to form a stable and volatile N-nitrosomorpholine derivative. researchgate.net This derivative is readily analyzable by GC-mass spectrometry (GC-MS). researchgate.net

Reaction with Isothiocyanates: For HPLC analysis, the morpholine nitrogen can be derivatized by reacting it with a reagent like 1-Naphthyl isothiocyanate. researchgate.net This reaction produces a stable derivative with a chromophore (the naphthyl group), which allows for sensitive detection using a UV detector. researchgate.net

Acylation/Silylation: The hydroxyl group on the propyl side chain is also a target for derivatization. It can be acylated or silylated to increase volatility for GC analysis or to introduce a UV-active or fluorescent tag for HPLC.

| Derivatization Reaction | Reagent | Target Functional Group | Analytical Technique |

|---|---|---|---|

| Nitrosation | Sodium Nitrite (acidic) | Morpholine Nitrogen | GC-MS researchgate.net |

| Thiocarbamoyl Formation | 1-Naphthyl isothiocyanate | Morpholine Nitrogen | HPLC-UV researchgate.net |

| Acylation / Silylation | Acylating or Silylating Agents | Hydroxypropyl Group | GC, HPLC |

Advanced Analytical Characterization and Quantification Approaches

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of N-(2-Hydroxypropyl)morpholine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide valuable data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In mechanistic studies, NMR is used to follow the progress of reactions involving this compound, providing insights into reaction pathways and the formation of intermediates. For instance, in the synthesis of N-hydroxymethylmorpholine, ¹H-NMR and ¹³C-NMR are used to characterize the product and any byproducts. rsc.org Similarly, the synthesis of polymers incorporating N-(2-hydroxypropyl)methacrylamide, a related compound, relies on NMR for characterization and confirmation of the final structure. nih.govnih.gov

The predicted ¹H NMR spectrum of morpholine (B109124) in D₂O shows distinct peaks corresponding to the different protons in the ring structure. For this compound, the spectrum would be more complex, with additional signals arising from the hydroxypropyl group. The chemical shifts in the ¹H NMR spectrum of (S)-N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide, a derivative, show a multiplet for the proton on the chiral carbon at 3.72-3.81 ppm and a doublet for the methyl group at 1.13 ppm. doi.org

¹³C NMR data is equally informative. For morpholine, the carbon atoms adjacent to the nitrogen and oxygen appear at distinct chemical shifts. chemicalbook.com In this compound, the carbons of the hydroxypropyl side chain would give rise to additional, characteristic signals. The study of related compounds, such as bis-N-(2-hydroxy)propyl aniline, provides reference ¹H and ¹³C NMR data for the hydroxypropyl group. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. utexas.edusavemyexams.com For this compound, the IR spectrum provides clear evidence of its key structural features. nist.gov

A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. utexas.edulibretexts.org The presence of C-H bonds in the morpholine ring and the propyl group is indicated by stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org Furthermore, the C-O-C stretching of the ether linkage in the morpholine ring and the C-O stretching of the alcohol group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The C-N stretching vibration also falls within this region. The NIST Chemistry WebBook provides a reference IR spectrum for 4-(2-Hydroxypropyl)morpholine, which can be used for comparison and identification. nist.gov The analysis of related morpholine compounds further supports the interpretation of these characteristic bands. nih.gov

UV-Vis and Fluorescence Spectrophotometry in Photophysical Investigations

UV-Vis and fluorescence spectrophotometry are employed to study the photophysical properties of molecules, including this compound and its derivatives. These techniques are particularly useful when the molecule is part of a larger system, such as a polymer or a fluorescent probe.

For instance, copolymers based on poly[N-(2-hydroxypropyl)methacrylamide] containing fluorophores have been investigated using UV-Vis absorbance and fluorescence spectrophotometry to understand their aggregation-induced emission properties for bioimaging applications. nih.gov The photophysical properties of these polymers are influenced by the structure and molar ratio of the incorporated fluorophores. nih.gov

While this compound itself does not have strong chromophores that absorb in the visible region, its derivatives can be designed to have specific photophysical properties. Studies on donor-π-acceptor fluorophores demonstrate how molecular design can tune the absorption and emission wavelengths. mdpi.com The investigation of block copolymer probes for two-photon fluorescence bioimaging also utilizes UV-visible spectrophotometry to characterize the linear photophysical properties of the materials in different solvents. nih.gov The absorption spectra are typically recorded to determine the maximum absorption wavelength (λmax). acs.org

Chromatographic Separations and Quantification Techniques

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and quantifying its concentration, even at trace levels.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. It is highly effective for assessing the purity of a sample and quantifying its components. libretexts.org

Several suppliers of this compound specify a purity of greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.comfishersci.com This indicates that GC is a standard quality control method for this compound. In a documented synthesis, gas chromatographic analysis of the distilled product showed the presence of only one compound, confirming the high purity and the absence of positional isomers. prepchem.com GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. This technique has been used for the quantification of morpholine in fruit peels. nih.gov For the analysis of related amines in water, direct aqueous injection GC is a viable method. chemetrix.co.za

Table 1: Purity of this compound Determined by Gas Chromatography

| Supplier/Source | Specified Purity (% by GC) | Reference |

|---|---|---|

| TCI America | >98.0 | fishersci.com |

| Tokyo Chemical Industry | >98.0 | tcichemicals.comtcichemicals.com |

| PrepChem Synthesis | Single compound detected | prepchem.com |

| Avantor | ≥98.0 | vwr.com |

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for the analysis of less volatile compounds or for trace analysis. sielc.com While GC is more commonly cited for purity assessment of this compound, HPLC offers advantages in certain applications.

For instance, HPLC methods have been developed for the analysis of related compounds, such as N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, using a simple mobile phase. sielc.com In the context of determining N-nitrosamines in personal care products, which can be formed from morpholine derivatives, chromatographic separation is a key step before detection. ecetoc.org Chiral HPLC is specifically used to resolve and quantify enantiomers of complex morpholine derivatives, demonstrating the technique's capability for detailed analysis of stereoisomers. doi.org While specific HPLC methods for the trace analysis of this compound are not extensively detailed in the provided context, the principles and applications for similar molecules suggest its utility for this purpose.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molar mass distribution of polymers. fraunhofer.de This liquid chromatographic method separates molecules based on their size, or hydrodynamic volume, in solution. fraunhofer.de It is indispensable for characterizing polymers derived from this compound precursors, such as Poly[N-(2-hydroxypropyl) methacrylamide] (PHPMA) and Poly(N-acryloylmorpholine) (PNAM), providing critical data on number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ or Mw/Mn). rsc.orgacs.org

Research on block copolymers incorporating these morpholine-derived structures frequently employs GPC to confirm successful polymerization and chain extension. For instance, in the synthesis of diblock copolymers via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, GPC is used to verify high chain extension efficiency and to monitor the evolution of molecular weight. acs.orgnih.gov

The experimental setup for GPC analysis of these polymers typically involves an eluent such as N,N-dimethylformamide (DMF) containing a salt like lithium bromide (LiBr) to suppress aggregation, run at an elevated temperature (e.g., 50-60 °C). rsc.orgacs.orgwhiterose.ac.uk Calibration is commonly performed using well-defined standards, such as near-monodisperse poly(methyl methacrylate) (PMMA). nih.govwhiterose.ac.uk

Table 1: GPC Analysis Data for Various Polymers Containing Morpholine-Derived Moieties This table is interactive. You can sort and filter the data.

| Polymer System | Target or Component | Mn (g/mol or kg/mol) | Dispersity (Đ or Mw/Mn) | Eluent | Source(s) |

|---|---|---|---|---|---|

| PGMA-PHPMA | Diblock copolymer worms | 14,600 | 1.23 | Not specified | rsc.org |

| PHEAC₂₁₆–PNAMₓ | Diblock copolymer | 117 kg/mol | 1.92 | DMF with 10 mM LiBr | acs.org |

| mPEG-b-HPMA | Copolymers | ~4,000-25,000 Da | Not specified | Not specified | nih.gov |

| Hyperbranched PHPMA | Self-condensing vinyl polymer | Not specified | Not specified | DMAc with 0.05 M LiCl | rsc.org |

| PGMA₅₀ macro-CTA | RAFT agent | 12,800 | 1.20 | DMF | rsc.org |

| PHEAC₂₁₆ | Precursor polymer | 23.9 kg/mol | 1.27 | DMF with 10 mM LiBr | acs.org |

Advanced Physical Characterization of Derived Systems

Dynamic Light Scattering (DLS) for Nanoparticle and Polymeric Micelle Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. harvard.edu It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. harvard.edu From this, the hydrodynamic radius (Rₕ) or hydrodynamic diameter (Dₕ) and the polydispersity index (PDI), a measure of the broadness of the size distribution, can be determined. harvard.edumdpi.com This method is particularly valuable for characterizing systems derived from this compound, such as nanoparticles, polymeric micelles, and nanogels, which are often designed for biomedical applications. nih.govmdpi.comresearchgate.net

DLS studies have shown that copolymers like mPEG-b-HPMA can self-assemble into spherical micelles with diameters in the range of 20-100 nm. nih.gov The size of these nanoparticles is a critical parameter, with diameters around 50 nm or smaller often considered optimal for applications like drug delivery. mdpi.com The technique is also used to assess the stability of these particles under different conditions, such as changes in pH or temperature. mdpi.comresearchgate.net For example, DLS analysis of biodegradable PHPMA-based nanogels revealed that factors like crosslinker concentration significantly influence the resulting hydrodynamic diameter and size distribution of the swollen particles in aqueous media. mdpi.com

Table 2: DLS Characterization of Nanoparticles and Micelles Containing HPMA This table is interactive. You can sort and filter the data.

| System | Description | Hydrodynamic Diameter (Dₕ) | Polydispersity Index (PDI) | Measurement Conditions | Source(s) |

|---|---|---|---|---|---|

| NG1 Nanogel | PHPMA-BocBMH-5wt%BAC | 84.5 nm | 0.376 | 25 °C, in H₂O | mdpi.com |

| NG2 Nanogel | PHPMA-BocBMH-10wt%BAC | 41.8 nm | 0.509 | 25 °C, in H₂O | mdpi.com |

| NG10 Nanogel | Prepared in H₂O/EtCel mixture | 34 nm | Broad | 25 °C, in H₂O | mdpi.com |

| NG11 Nanogel | After deprotection | 38 nm | 0.494 | 25 °C, in H₂O | mdpi.com |

| NG11 Nanogel | Swollen in buffer | 52 nm | Not specified | 37 °C, in PBS (pH 7.4) | mdpi.com |

| P6-M1 Micelles | DOX-loaded mPEG-b-HPMA | ~46.8 nm | Not specified | Not specified | nih.gov |

| nBu-PCL-HP Conjugate | HPMA-PCL conjugate | 237.9 ± 0.21 nm | Not specified | Not specified | nih.gov |

Analytical Ultracentrifugation (AUC) in Macromolecular Interaction Studies

Analytical Ultracentrifugation (AUC) is a powerful method for studying the size, shape, and interactions of macromolecules in solution under the influence of a centrifugal field. isbg.frfz-juelich.de It is considered an absolute method as it does not rely on calibration standards. fz-juelich.de AUC can be performed in two modes: sedimentation velocity, which provides information on hydrodynamic shape and size distributions, and sedimentation equilibrium, which is used to determine molecular weights and association constants for interacting systems. fz-juelich.denih.gov

This technique is particularly insightful for investigating the interactions between polymeric drug delivery systems and biological components. nih.gov For instance, AUC has been employed to study the binding of blood plasma proteins to nanoparticles formulated from N-(2-hydroxypropyl)methacrylamide (pHPMA) copolymers. nih.gov In these experiments, solutions of the pHPMA nanoparticles, individual proteins, and their mixtures are analyzed. nih.gov By comparing the sedimentation coefficient distributions, one can detect the formation of complexes between the nanoparticles and proteins. nih.gov Studies on pHPMA-cholesterol nanoparticles have used AUC to demonstrate weak interactions with plasma proteins like human serum albumin (HSA) and immunoglobulin G (IgG), which is a desirable characteristic for "stealth" drug delivery systems that aim to avoid rapid clearance from the body. nih.gov

X-ray Diffraction (XRD) for Polymeric Structure Elucidation

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. anton-paar.com It relies on the principle of Bragg's law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a characteristic diffraction pattern. anton-paar.com For polymers, XRD can differentiate between amorphous, semi-crystalline, and highly crystalline states. icdd.com Amorphous materials produce broad, diffuse halos, whereas crystalline domains give rise to sharp, well-defined peaks in the diffraction pattern. icdd.com

The technique has been applied to characterize conjugates and polymers involving this compound derivatives. nih.gov For example, the XRD pattern of a synthesized conjugate of n-butanol-polycaprolactone-N-2-hydroxypropyl methacrylamide (B166291) (nBu-PCL-HP) showed several sharp peaks, indicating a crystalline nature. nih.gov The presence of these peaks suggests that the crystalline character of the starting HPMA material may be retained during the synthesis of the conjugate. nih.gov The position of the diffraction peaks (expressed as the angle 2θ) provides information about the spacing between atomic planes in the crystal structure.

Table 3: XRD Peak Positions for an nBu-PCL-HP Conjugate This table is interactive. You can sort and filter the data.

| Material | Crystalline Nature | Observed Sharp Peaks (2θ) | Source(s) |

|---|---|---|---|

| nBu-PCL-HP Conjugate | Crystalline | 14.6°, 22.1°, 24.0°, 33.3°, 46.8° | nih.gov |

| HPMA Copolymer | Crystalline | 16.2°, 19.60°, 21.10°, 22.86°, 26.32°, 30.1°, 31.8°, 36.01°, 44.9°, 48.2° | nih.gov |

Research in Polymer Chemistry and Advanced Materials

Synthesis and Design of Poly[N-(2-Hydroxypropyl)methacrylamide] (HPMA) Copolymers

The foundation of HPMA copolymer-based systems lies in the polymerization of the N-(2-hydroxypropyl)methacrylamide monomer, often in conjunction with other comonomers. The choice of polymerization technique is critical as it influences the polymer's molecular weight, polydispersity, and the incorporation of functional groups.

Conventional free radical polymerization has been a long-standing method for synthesizing HPMA copolymers due to its simplicity and compatibility with a wide range of monomers. This technique typically involves the use of a chemical initiator, such as azobisisobutyronitrile (AIBN), to generate radicals that propagate the polymerization chain. By copolymerizing HPMA with functional monomers, such as those containing reactive esters, polymers with side chains suitable for further modification can be produced. For instance, the copolymerization of HPMA with N-methacryloylglycylglycine p-nitrophenyl ester yields a polymer precursor that can be subsequently modified through aminolysis to attach various therapeutic agents or targeting moieties. However, a significant drawback of conventional free radical polymerization is the limited control over the polymerization process, which often results in polymers with a broad molecular weight distribution (high polydispersity index, PDI) and undefined architecture.

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CRP) techniques have been extensively applied to the synthesis of HPMA copolymers. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly powerful and versatile method. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.3), and complex architectures such as block, graft, and star copolymers.

The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA is crucial and depends on the specific monomers being polymerized. For the RAFT polymerization of HPMA and its derivatives, dithiobenzoates and trithiocarbonates have been successfully employed as CTAs. This method has enabled the creation of well-defined HPMA-based block copolymers that can self-assemble into various nanostructures, such as micelles and polymersomes. For example, amphiphilic block copolymers of HPMA and poly(lauryl methacrylate) have been synthesized via RAFT, demonstrating the ability to form core-shell nanoparticles in aqueous solutions.

Table 1: Comparison of Polymerization Techniques for HPMA Copolymers

| Feature | Conventional Free Radical Polymerization | RAFT Polymerization |

| Control over MW | Poor | Excellent |

| Polydispersity (PDI) | High (>1.5) | Low (<1.3) |

| Architecture Control | Limited (statistical copolymers) | High (block, graft, star) |

| Typical Initiators | Azobisisobutyronitrile (AIBN) | AIBN, etc. (in presence of CTA) |

| Key Component | Initiator | Chain Transfer Agent (CTA) |

| End-group Functionality | Limited | Well-defined (derived from CTA) |

A key feature of HPMA copolymers in advanced materials research is their capacity to be conjugated with a wide array of molecules to form hybrid systems. These strategies typically involve the reaction of functional groups on the polymer side chains with complementary groups on the molecule to be attached.

Commonly, HPMA copolymers are first synthesized with reactive precursor monomers. A widely used approach involves the incorporation of methacryloylated amino acid p-nitrophenyl esters. The p-nitrophenyl ester group is highly reactive towards primary and secondary amines, allowing for the straightforward attachment of amine-containing molecules via aminolysis. This method has been extensively used to conjugate peptides, proteins, and small-molecule drugs to the HPMA backbone.

Another versatile conjugation strategy is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions. For this purpose, HPMA copolymers are prepared with either azide (B81097) or alkyne functionalities. For instance, copolymerizing HPMA with a monomer containing a terminal alkyne allows for the subsequent "clicking" of azide-functionalized molecules. This has been employed to create well-defined polymer-drug conjugates and to decorate polymer nanoparticles with targeting ligands.

More advanced strategies include enzymatic conjugation, which offers high specificity, and the use of orthogonal chemistries, where multiple distinct conjugation reactions can be performed on the same polymer chain without interference.

Controlled Polymerization Methods (e.g., RAFT Polymerization)

Polymeric Systems for Advanced Biomedical Research

The well-defined nature and biocompatibility of HPMA copolymers make them ideal candidates for the construction of sophisticated nanosystems for biomedical applications.

The design of HPMA-based nanosystems, such as micelles, nanogels, and polymersomes, is guided by the principles of self-assembly and controlled drug delivery. The architecture of the copolymer is the primary determinant of the resulting nanostructure.

Amphiphilic Block Copolymers: These polymers, often synthesized via controlled radical polymerization techniques like RAFT, consist of a hydrophilic HPMA block and a hydrophobic block. In aqueous environments, they self-assemble into core-shell micelles. The hydrophilic HPMA shell provides colloidal stability and stealth properties, while the hydrophobic core serves as a reservoir for poorly water-soluble drugs. The size and drug-loading capacity of these micelles can be tuned by adjusting the relative lengths of the hydrophilic and hydrophobic blocks.

Environmentally-Responsive Systems: To achieve targeted drug release, HPMA copolymers can be designed to respond to specific stimuli present in the pathological environment, such as changes in pH or redox potential. For example, incorporating acid-labile hydrazone linkages for drug conjugation allows for accelerated drug release in the acidic environment of endosomes and lysosomes within cancer cells. Similarly, disulfide bonds can be incorporated into the polymer structure, which are cleaved in the reducing environment inside cells, triggering drug release or degradation of the nanocarrier.

Crosslinked Systems (Nanogels): By copolymerizing HPMA with a difunctional crosslinking monomer, hydrogel nanoparticles, or nanogels, can be formed. These systems have a high water content and a porous structure, making them suitable for encapsulating a wide range of therapeutic molecules, from small drugs to large proteins. The degree of crosslinking can be controlled to tune the size, swelling behavior, and release kinetics of the nanogels.

A critical aspect of the in vivo performance of polymeric nanosystems is their interaction with biological components, particularly blood plasma proteins. Upon entering the bloodstream, nanoparticles are rapidly coated with proteins, forming a "protein corona." This corona can significantly alter the nanoparticle's size, charge, and surface properties, thereby affecting its circulation time, biodistribution, and cellular uptake.

HPMA is renowned for its "stealth" properties, which are attributed to its hydrophilicity, neutral charge, and the flexible conformation of the polymer chains. These characteristics create a hydrated layer around the nanoparticle that sterically hinders the adsorption of opsonin proteins, which are proteins that mark foreign particles for clearance by the mononuclear phagocyte system. This reduced protein adsorption leads to prolonged systemic circulation times for HPMA-based nanoparticles compared to their non-stealthy counterparts.

However, the protein corona is not completely eliminated. Its composition is dynamic and depends on the specific surface characteristics of the HPMA copolymer system. For instance, the presence of charged or hydrophobic moieties on the polymer can influence the types and amounts of proteins that adsorb. Understanding the composition of the protein corona is an active area of research, as it holds the key to predicting and controlling the biological fate of HPMA-based nanomedicines. Advanced proteomic techniques are being used to identify the specific proteins that interact with different HPMA copolymer formulations, providing valuable insights for the rational design of next-generation drug delivery systems.

Diffusion Studies of Poly[N-(2-Hydroxypropyl)methacrylamide] in Complex Biological Environments

Research into the diffusion of Poly[N-(2-Hydroxypropyl)methacrylamide] (pHPMA) within complex biological settings, such as the extracellular space (ECS) of the brain, has yielded significant insights into its potential as a drug delivery vehicle. A notable study utilized integrative optical imaging to track the movement of pHPMA polymers of varying molecular weights through rat neocortical slices.

The study revealed that pHPMA polymers, with molecular weights ranging from 7.8 to 1057 kDa, were capable of diffusing through the brain's extracellular space. nih.gov A key parameter measured was tortuosity, which is the square root of the ratio of a molecule's diffusion coefficient in an aqueous solution to its diffusion coefficient in the brain tissue. The average tortuosity for the pHPMA polymers was found to be 1.57. nih.gov This value is remarkably similar to that of small cations like tetramethylammonium, suggesting that the intricate structure of the pHPMA polymer does not significantly hinder its movement through the ECS. nih.gov

However, when pHPMA was conjugated with bovine serum albumin (BSA), creating a larger polymer with a molecular weight of 176 kDa, the tortuosity increased to 2.27. nih.gov This higher value is comparable to that of BSA alone and 70-kDa dextran, indicating that the diffusion of the pHPMA-BSA conjugate is more restricted, likely due to its bulkier size. nih.gov

These findings suggest that the diffusion of pHPMA in the brain is primarily influenced by the size and configuration of the molecule it is conjugated with, rather than the polymer chain itself. This has important implications for the design of pHPMA-based drug delivery systems targeting the central nervous system.

Table 1: Tortuosity of pHPMA and Other Molecules in Rat Neocortex

| Molecule | Molecular Weight (kDa) | Average Tortuosity (λ) |

| pHPMA | 7.8 - 1057 | 1.57 |

| pHPMA-BSA Conjugate | 176 | 2.27 |

| Tetramethylammonium | <1 | ~1.57 |

| Bovine Serum Albumin (BSA) | ~66.5 | ~2.27 |

| Dextran | 70 | ~2.27 |

Data sourced from integrative optical imaging studies in rat neocortical slices. nih.gov

Investigation of HPMA Copolymers as Gene Delivery Carriers

The use of N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymers in the field of non-viral gene delivery has been a significant area of research. These copolymers are synthesized to condense DNA into nanoparticles, known as polyplexes, which can then be delivered to cells.

Key findings from these studies include:

DNA Condensation: The HPMA-oligolysine copolymers were able to effectively condense DNA into small, stable polyplexes. nih.gov

Salt Stability: The resulting polyplexes demonstrated stability in physiological salt concentrations, a crucial factor for in vivo applications. nih.gov

Transfection Efficiency: Several of the synthesized copolymers showed transfection efficiencies in HeLa and NIH/3T3 cells that were comparable to polyethylenimine (PEI), a commonly used transfection agent, but with significantly lower cytotoxicity. nih.govresearchgate.net

Structure-Activity Relationship: A clear relationship was established between the polymer's structure and its gene delivery performance. For instance, copolymers with shorter oligolysine chains (K5 and K10) often exhibited higher transfection efficiencies than those with longer chains (K15). researchgate.net

These studies highlight the potential of HPMA copolymers as a tunable platform for creating safer and more effective non-viral gene delivery systems. cas.cz

Table 2: Characteristics of HPMA-Oligolysine Copolymers for Gene Delivery

| Copolymer Characteristic | Research Finding |

| DNA Binding and Condensation | Efficiently condenses DNA into stable polyplexes. nih.gov |

| Polyplex Stability | Stable in physiological salt concentrations. nih.gov |

| Transfection Efficiency | Comparable to PEI in HeLa and NIH/3T3 cells. nih.govresearchgate.net |

| Cytotoxicity | Significantly lower than PEI. nih.gov |

| Optimal Oligolysine Length | K5 and K10 chains showed higher efficiency than K15. researchgate.net |

Amphiphilic HPMA Copolymers for Micellar Architectures and Bioimaging

Amphiphilic block copolymers based on HPMA have been extensively investigated for their ability to self-assemble into micellar structures in aqueous environments. nih.gov These micelles typically consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell, which provides stability and biocompatibility. uoa.gr

The versatility of HPMA allows for its use in both the hydrophilic and, after modification, the hydrophobic segments of the copolymer. nih.gov As the hydrophilic corona, pHPMA can create a "stealth" effect, prolonging circulation time. nih.gov When chemically modified with hydrophobic moieties, it can form the core of the micelle. nih.gov

Research in this area has demonstrated:

Drug Solubilization: HPMA-based micelles can effectively solubilize hydrophobic drugs, such as paclitaxel, increasing their bioavailability. uoa.gr

Controlled Release: The design of the copolymer blocks can be tailored to control the release of the encapsulated drug. mdpi.com

Bioimaging: These micellar systems can also be used for bioimaging applications by incorporating imaging agents, providing a more detailed understanding of cancer metabolism and drug distribution. uoa.gr

The ability to functionalize HPMA copolymers with targeting ligands further enhances their potential for active targeting of specific tissues or cells. nih.gov

Table 3: Properties of Amphiphilic HPMA Copolymer Micelles

| Micelle Property | Description |

| Structure | Core-shell architecture with a hydrophobic core and hydrophilic corona. uoa.gr |

| Core Function | Encapsulates and solubilizes hydrophobic drugs. nih.govuoa.gr |

| Corona Function | Provides stability, biocompatibility, and prolonged circulation. nih.gov |

| Applications | Drug delivery and bioimaging. uoa.gr |

| Tunability | Chemical structure can be modified to control drug loading and release. mdpi.com |

Research on Morpholine-Based Surfactants and Interfacial Phenomena

Synthesis and Surface-Active Properties of Gemini Surfactants

Gemini surfactants are a class of surfactants characterized by having two hydrophilic head groups and two hydrophobic tails connected by a spacer. primescholars.com Research into Gemini surfactants based on a morpholine (B109124) head group has revealed several advantageous properties compared to their single-chain counterparts.

Studies have focused on the synthesis of novel cationic Gemini surfactants incorporating morpholine moieties. primescholars.comnih.gov These surfactants have been characterized by various analytical techniques, and their surface-active properties have been investigated. primescholars.com

Key findings include:

Lower Critical Micelle Concentration (CMC): Morpholine-based Gemini surfactants exhibit significantly lower CMC values compared to conventional single-chain surfactants. primescholars.comresearchgate.net This indicates that they are more efficient at forming micelles and reducing surface tension.

Influence of Hydrocarbon Chain Length: As the length of the hydrocarbon tail increases, the CMC of the Gemini surfactant decreases. primescholars.com

Effect of Head Group: For a given hydrocarbon chain length, morpholinium-based surfactants have been observed to have slightly higher CMC values than piperidinium-based Gemini surfactants. primescholars.com

Enhanced Surface Tension Reduction: These Gemini surfactants are more effective at reducing the surface tension of water. nih.gov

The unique properties of morpholine-based Gemini surfactants make them promising candidates for various applications, including in the formulation of cleaning products and as collectors in mineral flotation processes. nih.govchemimpex.com

Table 4: Comparison of Surface-Active Properties

| Surfactant Type | Critical Micelle Concentration (CMC) | Surface Tension Reduction |

| Morpholine-Based Gemini | Lower | More Efficient |

| Single-Chain Surfactants | Higher | Less Efficient |

Role of N-(2-Hydroxypropyl)morpholine as a Polymer Additive in Materials Science Research

In the realm of materials science, this compound serves as a versatile polymer additive. chemimpex.com Its primary role in this context is as a plasticizer, particularly in the plastics industry. chemimpex.com

When incorporated into a polymer matrix, this compound can improve the material's flexibility and durability. chemimpex.com This is attributed to its ability to position itself between the polymer chains, reducing the intermolecular forces and allowing the chains to move more freely relative to one another.

The use of this compound as a plasticizer can lead to materials with enhanced performance characteristics, making them suitable for a wider range of applications.

Table 5: Function of this compound as a Polymer Additive

| Role | Effect on Polymer |

| Plasticizer | Increases flexibility and durability. chemimpex.com |

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways of Morpholine (B109124) and Related Compounds

The biodegradation of morpholine, a heterocyclic compound, has been the subject of numerous studies, revealing the capacity of various microorganisms to utilize it as a sole source of carbon, nitrogen, and energy. nih.govmicrobiologyresearch.orgoup.com Several bacterial strains, particularly from the genus Mycobacterium, have demonstrated the ability to completely degrade morpholine. nih.govoup.comnih.gov

Two primary degradation pathways have been proposed for morpholine: the ethanolamine (B43304)/monoethanolamine pathway and the diglycolic acid/glycolate (B3277807) pathway. researchgate.net Research on Mycobacterium chelonae and Mycobacterium aurum MO1 has provided evidence for these routes. nih.govresearchgate.net For instance, studies with M. aurum MO1 have shown that the degradation can proceed via 2-(2-aminoethoxy)acetate (B1259841) to produce glycolate and/or ethanolamine. nih.govasm.org The specific pathway utilized can be influenced by the concentration of morpholine in the environment. nih.govresearchgate.net

The initial and often rate-limiting step in the degradation of N-substituted morpholine derivatives is demethylation to form morpholine. europa.eu Once morpholine is formed, the cleavage of the morpholine ring occurs relatively quickly. researchgate.neteuropa.eu While direct studies on N-(2-Hydroxypropyl)morpholine are limited, the degradation pathways of the core morpholine structure provide a foundational understanding of its likely environmental fate.

Enzymatic Mechanisms of Biodegradation (e.g., Cytochrome P-450 Monooxygenases)

The enzymatic breakdown of morpholine and its derivatives is a critical area of research. A key enzyme system implicated in this process is the cytochrome P-450 (CYP) monooxygenase system. nih.govijpras.comresearchgate.net These enzymes are versatile catalysts that play a significant role in the metabolism of various xenobiotic compounds. ijpras.com

Studies with Mycobacterium sp. strain RP1 have shown that a soluble cytochrome P-450 is involved in the degradation of morpholine, as well as other cyclic amines like pyrrolidine (B122466) and piperidine. nih.gov The inhibitory effects of metyrapone, a specific inhibitor of cytochrome P-450, on the growth of this strain on morpholine provide strong evidence for the enzyme's involvement. nih.govmicrobiologyresearch.org This heme-containing monooxygenase is believed to catalyze the initial cleavage of the C-N bond in the morpholine ring. nih.gov

The proposed mechanism involves the hydroxylation of a carbon atom adjacent to the amine group, leading to an unstable intermediate, 2-hydroxymorpholine. nih.gov This is followed by ring cleavage. nih.gov The genes encoding the components of this monooxygenase system, termed morpholine monooxygenase, have been identified in Mycobacterium sp. strain HE5, further solidifying the role of cytochrome P-450 in this metabolic pathway. microbiologyresearch.orgiicbe.org The degradation process is strictly dependent on the presence of oxygen. microbiologyresearch.org

Identification and Characterization of Metabolic Intermediates

The identification of metabolic intermediates is crucial for elucidating the complete biodegradation pathway. Using techniques like in situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have been able to identify key intermediates in the degradation of morpholine. nih.govnih.govasm.org

In studies with Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1, two major intermediates have been unambiguously identified: 2-(2-aminoethoxy)acetate and glycolate . nih.govnih.govasm.org The appearance and subsequent disappearance of these compounds during the degradation process confirm their role as metabolic intermediates. nih.govasm.org In some cases, ethanolamine has also been suggested as a likely intermediate. oup.comresearchgate.net

The degradation kinetics show that morpholine is typically degraded within several hours, with the concentrations of the intermediates increasing and then decreasing as they are further metabolized. nih.govasm.org For example, in experiments with M. aurum MO1, morpholine was degraded within 10 hours, while the intermediates glycolate and ethanolamine were degraded within 4 and 8 hours, respectively. nih.govasm.org The final end product of the degradation is often ammonia, which can be utilized by the microorganisms. oup.comuni-pannon.hu

Interactive Data Table: Key Metabolic Intermediates in Morpholine Degradation

| Intermediate Compound | Degrading Microorganism(s) | Analytical Method(s) | Reference(s) |

| 2-(2-aminoethoxy)acetate | Mycobacterium aurum MO1, Mycobacterium sp. strain RP1 | ¹H NMR Spectroscopy | nih.gov, nih.gov, asm.org |

| Glycolate | Mycobacterium aurum MO1, Mycobacterium sp. strain RP1 | ¹H NMR Spectroscopy | nih.gov, nih.gov, asm.org |

| Ethanolamine | Mycobacterium sp. MorG | Not specified | oup.com |

Sustainable Approaches for Xenobiotic Micropollutant Remediation

The presence of xenobiotic micropollutants like morpholine and its derivatives in industrial wastewater calls for sustainable and effective remediation strategies. researchgate.netresearchgate.net Biological treatment, or bioremediation, which utilizes the metabolic capabilities of microorganisms, is a promising and environmentally friendly approach. researchgate.netijpras.com

The core principle of bioremediation for morpholine-containing effluents is the use of microorganisms, often in activated sludge systems, that can degrade these compounds. researchgate.netoup.com A crucial factor for successful degradation is the adaptation of the microbial community, or sludge, to the specific pollutant. europa.eu This often requires a high sludge age, allowing for the proliferation of slower-growing microorganisms that are efficient degraders. researchgate.neteuropa.eu

Research has demonstrated that bacteria isolated from natural sources can be adapted to tolerate and degrade increasing concentrations of morpholine, leading to a significant reduction in the chemical oxygen demand (COD) of industrial effluents. researchgate.netresearchgate.net For instance, adapted bacterial mutants have been shown to reduce COD by 17-23% within 48 hours. researchgate.net The development of microbial consortia and the optimization of treatment conditions, such as incubation time and inoculum volume, are key areas of ongoing research to enhance the efficiency of bioremediation for these xenobiotic compounds. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a versatile and widely used approach for predicting a range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. gaussian.com DFT calculations focus on the electron density as the fundamental variable, which simplifies the computational complexity compared to traditional wavefunction-based methods.

For N-(2-Hydroxypropyl)morpholine, DFT calculations can elucidate key aspects of its electronic character and reactivity. These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From the optimized geometry, various electronic properties can be determined.

Key DFT-derived properties for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how this compound will interact with other molecules, such as solvents or biological targets.

Atomic Charges: DFT can calculate the partial charges on each atom in the molecule, providing further insight into its polarity and potential for intermolecular interactions like hydrogen bonding.

Hybrid functionals, such as B3LYP, are often employed in DFT calculations as they incorporate a portion of exact exchange from Hartree-Fock theory, which can improve the accuracy of the results for many systems. researchgate.netaps.org The choice of basis set, which describes the atomic orbitals, also influences the accuracy of the calculations. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Typically a negative value (in eV) | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |

| LUMO Energy | Typically a positive or less negative value (in eV) | Indicates the energy of the lowest energy unoccupied orbitals and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The difference between LUMO and HOMO energies (in eV) | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | A vector quantity (in Debye) | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Note: The specific values in this table are illustrative and would be obtained from actual DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. galaxyproject.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of this compound in various environments. galaxyproject.orgdal.ca

Conformational Analysis:

This compound possesses conformational flexibility due to the rotatable bonds in the hydroxypropyl side chain and the puckering of the morpholine (B109124) ring. The morpholine ring typically adopts a stable chair conformation. MD simulations can explore the potential energy surface of the molecule, identifying the most populated and energetically favorable conformations. dal.ca This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. Techniques like Principal Component Analysis (PCA) can be applied to the simulation trajectory to identify the most significant collective motions and conformational changes. frontiersin.org

Interactions with Solvent and Other Molecules:

MD simulations are particularly valuable for studying the interactions of this compound with its surroundings. For instance, simulations in a water box can reveal the details of hydrogen bonding between the hydroxyl group and the morpholine nitrogen with water molecules, providing insights into its solubility. chemimpex.com

Furthermore, MD simulations can be used to investigate the interactions of this compound with larger molecules, such as polymers or biological macromolecules. core.ac.uknih.govconicet.gov.ar These simulations can help to understand the binding mechanisms and the nature of the forces (e.g., van der Waals, electrostatic, hydrogen bonds) that govern these interactions. nih.gov

Table 2: Key Insights from Molecular Dynamics Simulations of this compound

| Aspect Studied | Information Gained | Relevance |

| Conformational Flexibility | Identification of low-energy conformers and the dynamics of their interconversion. | Understanding the molecule's shape and how it presents its functional groups for interaction. |

| Solvation Shell Structure | Characterization of the arrangement of solvent molecules (e.g., water) around the solute. | Explaining solubility and the influence of the solvent on conformational preferences. |

| Hydrogen Bonding Dynamics | Lifetimes and geometries of hydrogen bonds formed with solvent or other molecules. | Quantifying the strength and nature of key intermolecular interactions. |

| Interaction with Surfaces/Polymers | Adsorption behavior and binding modes to different materials. | Predicting its performance as a surface modifier or in polymer formulations. |

Theoretical Models for Diffusion in Complex Media

The diffusion of this compound, particularly within complex media such as polymer matrices or biological tissues, can be investigated using theoretical models. These models aim to predict the diffusion coefficient, which quantifies the rate of molecular transport.

One important concept in describing diffusion in a complex medium is tortuosity (λ) . Tortuosity accounts for the hindrance to diffusion caused by the complex and constrained pathways within the medium. It is defined as the square root of the ratio of the diffusion coefficient in a free medium (D) to the apparent diffusion coefficient in the hindered medium (D*). psu.edu

Studies on the diffusion of molecules in various media have led to the development of different theoretical models. For instance, the diffusion of polymers can sometimes be described by models like the Rouse model or reptation theory, depending on the polymer's size and the presence of entanglements. mdpi.com While this compound is a small molecule, its diffusion in a polymer matrix will be influenced by the properties of the polymer, such as its free volume and the interactions between the molecule and the polymer chains.

Experimental techniques, such as those that measure gas diffusion through polymer membranes, can provide data to validate and refine these theoretical models. matec-conferences.org For example, the diffusion coefficient of small molecules through a polymer like high-density polyethylene (B3416737) (HDPE) can be determined experimentally and compared with theoretical predictions. matec-conferences.org

Research on polymers like poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) has shown that the diffusion of even large linear macromolecules can occur with a tortuosity similar to that of small molecules, suggesting that the geometry of the diffusing species plays a significant role. psu.edunih.gov While not directly this compound, these studies provide a framework for understanding how a molecule with a hydroxylpropyl group might diffuse in complex environments.

Table 3: Factors Influencing the Diffusion of this compound in Complex Media

| Factor | Description | Impact on Diffusion |

| Size and Shape of the Molecule | The molecular dimensions and geometry of this compound. | Smaller, more compact molecules generally diffuse faster. |

| Properties of the Medium | Porosity, free volume, and viscosity of the polymer matrix or solvent. | A denser, more viscous medium will hinder diffusion, leading to a lower diffusion coefficient. |

| Intermolecular Interactions | Hydrogen bonding or other attractive forces between this compound and the medium. | Strong interactions can slow down diffusion. |

| Temperature | The kinetic energy of the system. | Higher temperatures increase kinetic energy and lead to faster diffusion. |

Emerging Research Frontiers and Future Perspectives

The chemical compound N-(2-Hydroxypropyl)morpholine and its derivatives are at the forefront of innovative research, spanning novel synthesis, advanced polymer engineering, mechanistic studies, and computational analysis. These areas are pivotal in unlocking the full potential of this versatile chemical scaffold for a new generation of materials and molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.